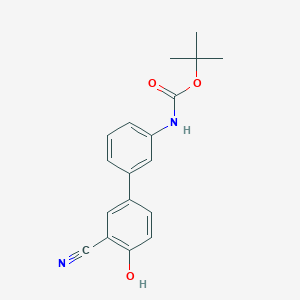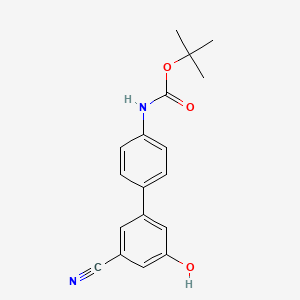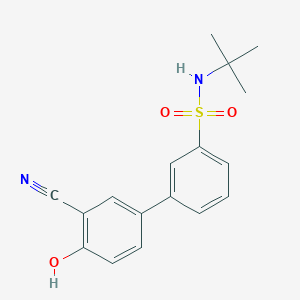![molecular formula C17H16N2O3S B6377381 3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261907-02-1](/img/structure/B6377381.png)
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (3-C5PPSP) is a synthetic compound that has been used in a variety of scientific research applications. It is a type of phenol derivative, and is known for its ability to interact with proteins and other molecules. It has been used extensively in biochemical and physiological research, as well as in laboratory experiments.
Mécanisme D'action
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is known to interact with proteins and other molecules, and this interaction is thought to be mediated by hydrogen bonding. This interaction is believed to be responsible for the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to affect cell proliferation and cell metabolism, as well as to modulate the activity of certain enzymes. It has also been found to affect the expression of certain genes, and to alter the activity of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize and purify. Additionally, it has a high affinity for proteins and other molecules, making it useful for studying their interactions. However, it is also known to be toxic at high concentrations, so care should be taken when using it in experiments.
Orientations Futures
There are a number of potential future directions for 3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. It could be used to study the interactions between proteins and other molecules in greater detail, as well as to study the effects of compounds on cells and tissues. It could also be used to study the effects of compounds on gene expression and protein activity. Additionally, it could be used in drug discovery and development, as it has been shown to modulate the activity of certain enzymes. Finally, it could be used to study the effects of environmental pollutants on cells and tissues.
Méthodes De Synthèse
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is synthesized from 4-(pyrrolidinylsulfonyl)phenol, which is reacted with cyanide in the presence of a base. This reaction results in the formation of 3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, which can then be isolated and purified to a 95% purity.
Applications De Recherche Scientifique
3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used to study the interactions between proteins and other molecules, as well as to study the biochemical and physiological effects of compounds on cells. It has also been used in laboratory experiments to study the effects of different compounds on cells.
Propriétés
IUPAC Name |
3-hydroxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-13-9-15(11-16(20)10-13)14-3-5-17(6-4-14)23(21,22)19-7-1-2-8-19/h3-6,9-11,20H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDAWFFBXPZISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685017 |
Source


|
| Record name | 5-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-02-1 |
Source


|
| Record name | 5-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)



![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)
![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

